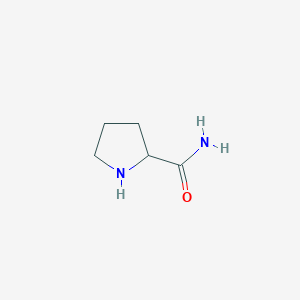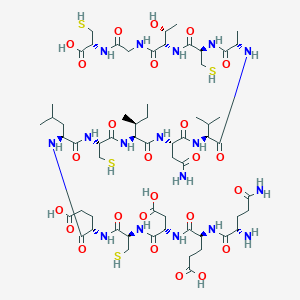
4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- is a chemical compound that belongs to the class of quinazolinone derivatives. It has been extensively studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In vivo studies have shown that it can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- is its potential as a drug candidate for the treatment of various diseases. It has been shown to have potent pharmacological effects and low toxicity in animal models. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)-. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a drug candidate for the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the investigation of its mechanism of action and its interactions with other proteins and enzymes can provide insights into its potential applications in various fields.
合成法
The synthesis of 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one with sodium hydride and methyl iodide in dimethylformamide. Another method involves the reaction of 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one with 2-bromo-6-hydroxytoluene in the presence of potassium carbonate in N,N-dimethylformamide.
科学的研究の応用
4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In pharmacology, it has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In biochemistry, it has been studied for its potential applications in enzyme inhibition and protein-protein interactions.
特性
IUPAC Name |
6-hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(19)9-13(14)16(18)20/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGHFELYOIWDRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198650 |
Source


|
| Record name | 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- | |
CAS RN |
5060-51-5 |
Source


|
| Record name | 6-Hydroxymethaqualone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














